molecular formula C10H21NO B15328896 2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol

2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol

Cat. No.: B15328896
M. Wt: 171.28 g/mol
InChI Key: GRTVRDFJXXOUNO-UHFFFAOYSA-N
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Description

2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to an amino group and a 4-methylpentan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol typically involves the following steps:

  • Cyclopropanation Reaction: The cyclopropylmethyl group is introduced using cyclopropanation reactions, which involve the addition of a cyclopropyl group to a suitable precursor.

  • Amination Reaction: The amino group is introduced through amination reactions, where an amine group is added to the cyclopropylmethyl group.

  • Alcohol Formation: The 4-methylpentan-1-ol moiety is synthesized through alcohol formation reactions, which involve the reduction of a corresponding ketone or aldehyde.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis processes, which involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with modified functional groups.

Scientific Research Applications

2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a precursor for the synthesis of biologically active molecules and as a tool in biochemical studies.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs and treatments.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol can be compared with other similar compounds, such as:

  • Cyclopropylmethylamine: Similar in structure but lacking the alcohol moiety.

  • 4-Methylpentan-1-ol: Similar in structure but lacking the cyclopropylmethyl group.

  • Cyclopropylmethyl-4-methylpentanamine: A closely related compound with a different arrangement of functional groups.

These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-(cyclopropylmethylamino)-4-methylpentan-1-ol

InChI

InChI=1S/C10H21NO/c1-8(2)5-10(7-12)11-6-9-3-4-9/h8-12H,3-7H2,1-2H3

InChI Key

GRTVRDFJXXOUNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1CC1

Origin of Product

United States

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